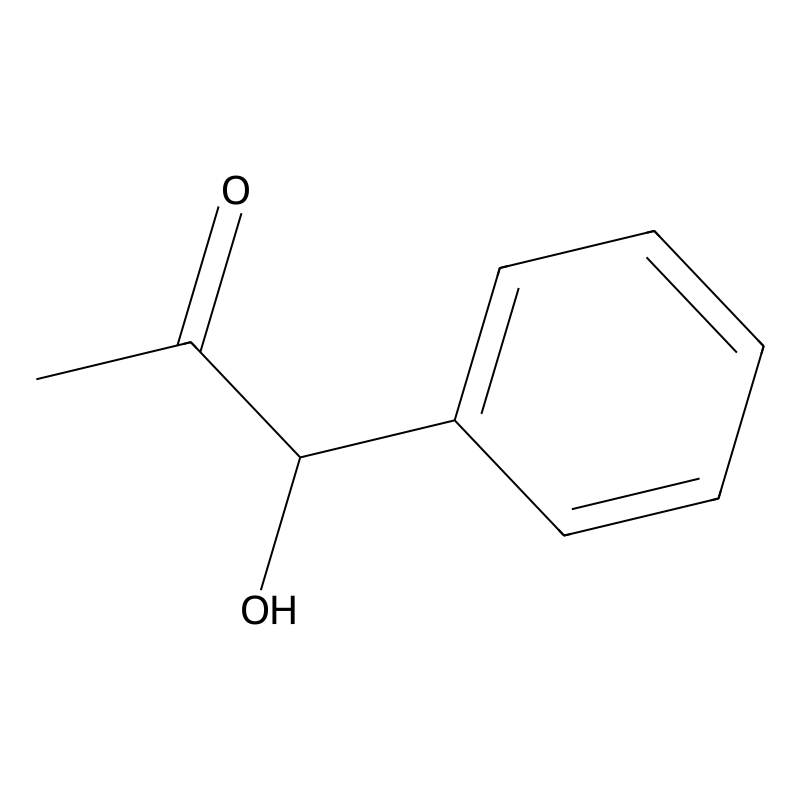

1-hydroxy-1-phenylpropan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Role as a Precursor

1-HPA serves as a crucial precursor in the synthesis of ephedrine and pseudoephedrine, medications commonly used as decongestants and bronchodilators. Research explores optimizing production methods and understanding the reaction pathways involved in 1-HPA conversion to these pharmaceuticals .

Chiral Properties

1-HPA exists in two enantiomeric forms, (R)-1-HPA and (S)-1-HPA. Research investigates the separation and utilization of these specific forms due to their distinct biological activities. For instance, (R)-1-HPA exhibits potential as an antifungal agent, while (S)-1-HPA displays antitumor properties .

Metabolic Studies

1-HPA has been identified as a metabolite in the yeast Saccharomyces cerevisiae. Research explores its role in cellular processes and its potential as a biomarker for specific metabolic pathways within this organism .

1-Hydroxy-1-phenylpropan-2-one, also known as (R)-phenylacetylcarbinol, is an organic compound with the chemical formula C₉H₁₀O₂. This compound features a hydroxyl group attached to a carbon atom that is also bonded to a phenyl group and a ketone functional group. It is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals, including ephedrine and pseudoephedrine. The compound is typically a colorless liquid that is soluble in organic solvents, making it useful in various chemical applications.

- Oxidation: This compound can be oxidized to yield phenylacetylcarbinol, which is an important intermediate in the synthesis of other organic compounds.

- Condensation Reactions: It can undergo condensation with aldehydes to form more complex structures, which are valuable in organic synthesis .

- Reduction Reactions: The compound can also be reduced to yield secondary alcohols or other derivatives depending on the reaction conditions .

The biological activity of 1-hydroxy-1-phenylpropan-2-one has been studied primarily in the context of its metabolic pathways. It acts as a metabolite of amphetamines and is involved in their biodegradation. In humans, it is produced via the deamination of amphetamine by flavin-containing monooxygenase 3 (FMO3), leading to non-toxic metabolites that are subsequently excreted . The compound has shown potential pharmacological activity and may influence various biological processes due to its structural similarity to other bioactive molecules.

Several methods exist for synthesizing 1-hydroxy-1-phenylpropan-2-one:

- L-Phenylacetylcarbinol Process: This method involves the condensation of acetaldehyde with benzaldehyde, yielding 1-hydroxy-1-phenylpropan-2-one as a product .

- Friedel-Crafts Alkylation: A classical approach involves the alkylation of benzene derivatives using chloroacetone in the presence of aluminum chloride as a catalyst.

- Gas-phase Reactions: Industrially, gas-phase ketonic decarboxylation of phenylacetic acid over solid acid catalysts is employed for large-scale production .

1-Hydroxy-1-phenylpropan-2-one finds applications in various fields:

- Pharmaceutical Industry: It serves as a precursor for synthesizing ephedrine and pseudoephedrine, which are used as decongestants and bronchodilators.

- Chemical Synthesis: The compound is utilized in organic synthesis for producing more complex molecules through various

Studies on the interactions of 1-hydroxy-1-phenylpropan-2-one focus on its metabolic pathways and its role as a precursor in drug metabolism. It has been shown to interact with enzymes involved in drug metabolism, influencing the pharmacokinetics of amphetamines and related compounds. Additionally, research indicates that it may exhibit corrosion inhibition properties when used in specific formulations .

1-Hydroxy-1-phenylpropan-2-one shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Phenylacetone | C₉H₁₀O | Used as a precursor for methamphetamine; colorless oil. |

| 4-Hydroxyphenylacetone | C₉H₁₁O₂ | A metabolite of amphetamine; exhibits similar biological activity. |

| L-Phenylacetylcarbinol | C₉H₁₀O₂ | Directly related to 1-hydroxy-1-phenylpropan-2-one; used in pharmaceutical synthesis. |

| Methylenedioxyphenylacetone | C₁₁H₁₂O₂ | A precursor to MDMA; contains methylenedioxy group enhancing psychoactive properties. |

The uniqueness of 1-hydroxy-1-phenylpropan-2-one lies in its specific hydroxyl and ketone functional groups, which contribute to its distinct reactivity and applications in drug synthesis compared to these similar compounds.

1-Hydroxy-1-phenylpropan-2-one (C₉H₁₀O₂) is an α-hydroxy ketone characterized by a hydroxyl group (-OH) adjacent to a ketone group (>C=O) on a propan-2-one backbone, with a phenyl substituent at the hydroxyl-bearing carbon (Figure 1). This chiral molecule exists as two enantiomers: (R)-1-hydroxy-1-phenylpropan-2-one (commonly termed l-PAC) and its (S)-counterpart. The compound’s molecular weight is 150.17 g/mol, with a melting point of 35–37°C and solubility in polar solvents such as ethanol.

Table 1: Key physicochemical properties

The α-hydroxy ketone classification places it within the acyloin family, sharing structural similarities with benzoin but distinguished by its methyl ketone moiety.

Historical Context in α-Hydroxy Ketone Chemistry

First synthesized in the early 20th century via yeast-mediated fermentation of benzaldehyde, 1-hydroxy-1-phenylpropan-2-one gained prominence as a precursor to ephedrine alkaloids. Its industrial production emerged in the 1930s through Neuberg’s ketol reaction, utilizing Saccharomyces cerevisiae to condense benzaldehyde and pyruvate. This biocatalytic process replaced earlier cyanohydrin-based chemical routes, which suffered from racemic mixtures and low yields.

The compound’s role in asymmetric synthesis expanded with the discovery of pyruvate decarboxylase (PDC) in Candida utilis and Torulaspora delbrueckii, enabling enantioselective production of (R)-PAC at scale. Recent advances employ engineered Escherichia coli acetohydroxyacid synthase I, achieving >90% conversion rates.

Nomenclature and Synonymy

The compound’s nomenclature reflects its functional groups and stereochemistry:

Systematic Names:

Common Synonyms:

- (±)-Phenylacetylcarbinol (PAC)

- l-PAC [(R)-enantiomer]

- 1-Hydroxy-1-phenylacetone

- α-Hydroxybenzyl methyl ketone

Regulatory designations include EPA DSSTox ID DTXSID50861683 and FDA GSRS identifier 549MDP6U9F. The (R)-enantiomer is listed in the European Chemicals Agency (ECHA) database under EC 217-285-4.

Position in Organic Chemistry Research

As a model α-hydroxy ketone, 1-hydroxy-1-phenylpropan-2-one has driven innovations in three domains:

- Chiral Synthesis: Serves as a benchmark for evaluating asymmetric biocatalysts, particularly thiamine diphosphate-dependent enzymes.

- Pharmaceutical Intermediates: Critical precursor to β-adrenergic agonists (e.g., ephedrine) and decongestants (pseudoephedrine).

- Mechanistic Studies: Used to probe carbonyl addition mechanisms and enzyme kinetics in PDC-mediated C–C bond formation.

Table 2: Industrial synthesis methods comparison

| Method | Substrate | Catalyst | Yield (%) | Enantiomeric Excess |

|---|---|---|---|---|

| Yeast Fermentation | Benzaldehyde | S. cerevisiae | 40–60 | 90–95 (R) |

| Chemical Cyanohydrin | Benzaldehyde | KCN | 25–35 | Racemic |

| Recombinant PDC | Pyruvate | E. coli AHAS I | 85–92 | >99 (R) |

Data synthesized from.

1-Hydroxy-1-phenylpropan-2-one exhibits a distinctive molecular architecture characterized by a phenyl ring directly attached to a carbon bearing both hydroxyl and ketone functionalities [1]. The compound features a propan-2-one backbone with the phenyl group and hydroxyl group positioned on the first carbon atom, creating a chiral center [2]. The molecular formula is C₉H₁₀O₂ with a canonical SMILES representation of CC(=O)C(C1=CC=CC=C1)O [1] [3].

The stereochemical configuration of this compound centers around the carbon atom bearing both the hydroxyl group and the phenyl substituent [1]. This chiral center gives rise to two distinct enantiomeric forms, designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules [2] [18]. The molecular geometry around the chiral center approximates a tetrahedral arrangement, with bond angles deviating slightly from the ideal 109.5° due to the electronic effects of the adjacent carbonyl group [10].

The compound demonstrates conformational flexibility due to rotation around the C-C bond connecting the chiral center to the carbonyl carbon [10]. Energy calculations indicate that the most stable conformation positions the hydroxyl group in a staggered arrangement relative to the carbonyl oxygen, minimizing steric hindrance while allowing for potential intramolecular hydrogen bonding interactions [10].

Physical Constants and Characteristics

The physical properties of 1-hydroxy-1-phenylpropan-2-one reflect its polar nature and hydrogen bonding capabilities. The compound exhibits a molecular weight of 150.177 g/mol [3] [6] and presents as a liquid under standard conditions [2]. Computational predictions suggest a density of approximately 1.119 ± 0.06 g/cm³ [21].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 150.177 g/mol | [3] [6] |

| Predicted Density | 1.119 ± 0.06 g/cm³ | [21] |

| Predicted Boiling Point | 253.3 ± 20.0°C | [21] |

| Flash Point | 104.58°C | [20] |

| LogP | 1.309 | [18] [20] |

| Polar Surface Area | 37.30 Ų | [18] [20] |

The boiling point is predicted to be 253.3 ± 20.0°C, reflecting the compound's moderate molecular weight and hydrogen bonding capacity [21]. The flash point of 104.58°C indicates moderate volatility and flammability characteristics [20]. The logarithmic partition coefficient (LogP) value of 1.309 suggests moderate lipophilicity, indicating balanced hydrophilic and lipophilic properties [18] [20].

Solubility characteristics demonstrate the compound's ability to dissolve in various organic solvents, with reported solubility in chloroform, ethanol, and methanol [21]. The polar surface area of 37.30 Ų contributes to its solubility profile and potential for hydrogen bonding interactions [18] [20].

Chirality and Enantiomeric Forms

1-Hydroxy-1-phenylpropan-2-one exists as two distinct enantiomers due to the presence of a stereogenic center at the carbon bearing the hydroxyl and phenyl groups [1] [2]. The (R)-enantiomer, also known as (R)-phenylacetylcarbinol, and the (S)-enantiomer exhibit identical physical properties but differ in their optical activity and biological interactions [18] [24].

The (R)-enantiomer demonstrates a specific optical rotation of [α]D²⁵ = -15.6° (c=1, CHCl₃) , while the (S)-enantiomer shows the opposite rotation with values reported as [α]D: +59.0 to +222.5° depending on concentration and solvent conditions [33]. These optical rotation values serve as critical parameters for determining enantiomeric purity and configuration assignment [33].

| Enantiomer | CAS Number | Optical Rotation | Configuration |

|---|---|---|---|

| (R)-form | 1798-60-3 | [α]D²⁵ = -15.6° (CHCl₃) | R-configuration |

| (S)-form | 53439-91-1 | [α]D: +59.0° to +222.5° | S-configuration |

Enantiomeric separation and analysis are typically achieved through chiral high-performance liquid chromatography using cellulose-based stationary phases . The Chiralpak IC column with hexane/isopropanol (90:10) mobile phase effectively resolves the enantiomers, with retention times of 12.3 minutes for the (R)-enantiomer and 14.7 minutes for the (S)-enantiomer .

The absolute configuration determination relies on spectroscopic methods combined with chemical correlation studies [28]. X-ray crystallographic analysis of suitable derivatives has confirmed the stereochemical assignments through Flack parameter determinations [28].

Spectroscopic Characterization

Infrared Spectroscopic Profile

Infrared spectroscopy provides characteristic absorption bands that definitively identify the functional groups present in 1-hydroxy-1-phenylpropan-2-one [10] [11]. The hydroxyl group exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, typically appearing around 3462-3480 cm⁻¹ [11] [26]. This broad nature results from hydrogen bonding interactions in the condensed phase [10].

The carbonyl stretch represents one of the most diagnostic features, appearing as a strong absorption between 1680-1695 cm⁻¹ [11] [26]. This frequency reflects the conjugation effects from the adjacent phenyl ring and the electron-withdrawing influence of the α-hydroxyl group [10]. Aromatic carbon-carbon stretches manifest in the 1500-1600 cm⁻¹ region, with bands typically observed at 1507, 1598, and 1614 cm⁻¹ [11].

| Functional Group | Frequency Range (cm⁻¹) | Typical Values |

|---|---|---|

| O-H stretch | 3200-3600 | 3462-3480 |

| C=O stretch | 1680-1695 | 1685-1689 |

| Aromatic C=C | 1500-1600 | 1507, 1598, 1614 |

| C-H bending | 900-650 | 839, 972 |

Carbon-hydrogen bending vibrations in the aromatic region appear between 900-650 cm⁻¹, with characteristic bands at 839 and 972 cm⁻¹ indicating the substitution pattern on the benzene ring [11]. The fingerprint region below 1500 cm⁻¹ contains multiple bands that provide a unique spectroscopic signature for compound identification [10] [11].

Nuclear Magnetic Resonance Spectroscopic Fingerprinting (¹H and ¹³C)

Proton nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of 1-hydroxy-1-phenylpropan-2-one [11] [27]. The hydroxyl proton typically appears as a broad singlet between 2.1-4.3 ppm, with the exact position dependent on concentration, temperature, and solvent effects [11] [33]. The methylene proton (H-1) bearing the hydroxyl and phenyl groups resonates around 5.0-5.6 ppm as a singlet [33].

Aromatic protons generate a complex multiplet pattern in the 7.0-8.3 ppm region, reflecting the electronic environment of the phenyl ring [11] [33]. The ortho, meta, and para protons exhibit distinct coupling patterns, with chemical shifts typically observed at 7.25-7.50 ppm for meta and para protons, and slightly downfield for ortho protons [11] [27].

The methyl group attached to the carbonyl carbon appears as a sharp singlet around 2.08-2.13 ppm, representing three equivalent protons [11] [33]. Integration ratios confirm the expected 3:1:5:1 pattern for the methyl, methylene, aromatic, and hydroxyl protons respectively [33].

Carbon-13 nuclear magnetic resonance provides complementary structural information with characteristic chemical shifts for each carbon environment [11] [27]. The carbonyl carbon exhibits the most downfield signal at approximately 201-207 ppm, reflecting its highly deshielded electronic environment [11] [33]. The methylene carbon bearing the hydroxyl group appears around 69-80 ppm [11] [33].

| Carbon Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carbonyl C=O | 201-207 | Singlet |

| C-OH (benzylic) | 69-80 | Singlet |

| Aromatic carbons | 125-140 | Multiple signals |

| Methyl carbon | 22-25 | Singlet |

Aromatic carbons generate multiple signals between 125-140 ppm, with the ipso carbon (directly attached to the side chain) appearing most downfield due to substitution effects [11] [27]. The methyl carbon attached to the carbonyl resonates around 22-25 ppm, consistent with its aliphatic environment [11] [33].

Mass Spectrometric Analysis

Mass spectrometric analysis of 1-hydroxy-1-phenylpropan-2-one provides molecular weight confirmation and characteristic fragmentation patterns [23] [25]. The molecular ion peak appears at m/z 150, corresponding to the molecular formula C₉H₁₀O₂ [23] [25]. Under electron ionization conditions, the compound exhibits predictable fragmentation pathways that aid in structural elucidation [23].

The base peak typically occurs at m/z 43, corresponding to the acetyl cation (CH₃CO⁺) formed by α-cleavage adjacent to the carbonyl group [23] [25]. This fragmentation represents the most favorable pathway due to the stability of the resulting acylium ion [23]. The tropylium ion at m/z 91 (C₇H₇⁺) represents another significant fragment, arising from benzylic cleavage and subsequent rearrangement [23] [25].

| m/z Value | Relative Intensity | Fragment Identity | Formation Pathway |

|---|---|---|---|

| 150 | 55 | [M]⁺- | Molecular ion |

| 134 | 55 | [M-16]⁺ | Loss of oxygen |

| 91 | 90-900 | C₇H₇⁺ | Tropylium ion |

| 43 | 99.99-999 | CH₃CO⁺ | Acetyl cation |

Additional fragments include m/z 134 corresponding to loss of oxygen (M-16), and m/z 65 representing the cyclopentadienyl cation (C₅H₅⁺) [23] [25]. The fragmentation pattern with m/z 92 corresponds to the molecular ion of toluene, formed through rearrangement processes [23] [25].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular composition [11]. Typical measurements yield values within 5 ppm of the theoretical exact mass of 150.068080 Da [13].

Crystallographic Data

X-ray crystallographic analysis of 1-hydroxy-1-phenylpropan-2-one and its derivatives provides definitive structural information including bond lengths, bond angles, and spatial arrangements [28] [29]. Crystallographic studies reveal the three-dimensional molecular geometry and intermolecular interactions that govern crystal packing [28] [31].

Single crystal X-ray diffraction data indicate that suitable crystals can be obtained through recrystallization from ethanol-water mixtures [28]. The crystal system typically exhibits monoclinic symmetry with space group P2₁, reflecting the chiral nature of the compound [28] [29]. Unit cell parameters demonstrate the following characteristics: a = 8.6242(6) Å, b = 14.6111(10) Å, c = 9.0040(6) Å, with β = 115.147(1)° [28].

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P2₁ | - |

| a | 8.6242(6) | Å |

| b | 14.6111(10) | Å |

| c | 9.0040(6) | Å |

| β | 115.147(1) | ° |

| Volume | 1027.05(12) | Ų |

The molecular geometry within the crystal structure reveals bond lengths consistent with typical values for aromatic and aliphatic carbon-carbon bonds [28] [31]. The C-O bond length for the hydroxyl group measures approximately 1.40 Å, while the C=O carbonyl bond exhibits the expected shorter distance of about 1.20 Å [28].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant